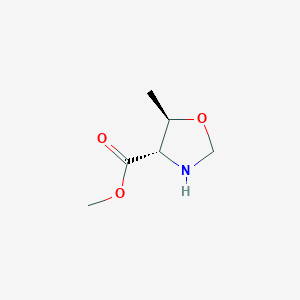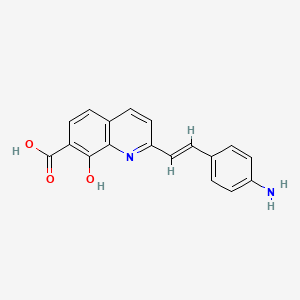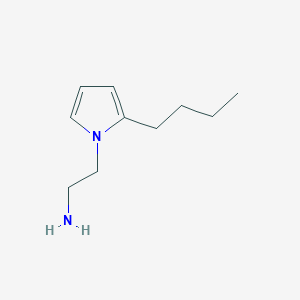![molecular formula C14H12BrN3O B15208527 1H-Pyrrolo[2,3-b]pyridine, 4-bromo-3-[(6-methoxy-2-pyridinyl)methyl]- CAS No. 858117-67-6](/img/structure/B15208527.png)
1H-Pyrrolo[2,3-b]pyridine, 4-bromo-3-[(6-methoxy-2-pyridinyl)methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-3-((6-methoxypyridin-2-yl)methyl)-1H-pyrrolo[2,3-b]pyridine is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 4th position and a methoxypyridinylmethyl group at the 3rd position of the pyrrolo[2,3-b]pyridine core structure. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-((6-methoxypyridin-2-yl)methyl)-1H-pyrrolo[2,3-b]pyridine typically involves a multi-step process. One common method is the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine under the catalysis of palladium. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated reactors and continuous flow systems to ensure consistent reaction conditions. The choice of reagents, catalysts, and solvents is critical to achieving efficient production while minimizing costs and environmental impact .
化学反応の分析
Types of Reactions
4-Bromo-3-((6-methoxypyridin-2-yl)methyl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: Besides Suzuki–Miyaura coupling, it can participate in other coupling reactions like Heck or Sonogashira couplings
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Dimethylformamide (DMF), toluene, or ethanol.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation or reduction can lead to different oxidation states of the compound .
科学的研究の応用
4-Bromo-3-((6-methoxypyridin-2-yl)methyl)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.
Biological Studies: Used as a probe to study biological pathways and molecular interactions.
Chemical Biology: Employed in the design and synthesis of bioactive molecules for drug discovery.
Material Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-Bromo-3-((6-methoxypyridin-2-yl)methyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biological pathways. The exact mechanism depends on the specific application and target molecule .
類似化合物との比較
Similar Compounds
5-Bromo-2-methylpyridin-3-amine: Another pyridine derivative with similar structural features.
2-Bromo-6-methylpyridine: Shares the bromine and pyridine core but differs in the position of substituents.
4-(Bromomethyl)pyridine: Contains a bromomethyl group attached to the pyridine ring
Uniqueness
4-Bromo-3-((6-methoxypyridin-2-yl)methyl)-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern and the presence of both bromine and methoxypyridinylmethyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
特性
CAS番号 |
858117-67-6 |
|---|---|
分子式 |
C14H12BrN3O |
分子量 |
318.17 g/mol |
IUPAC名 |
4-bromo-3-[(6-methoxypyridin-2-yl)methyl]-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C14H12BrN3O/c1-19-12-4-2-3-10(18-12)7-9-8-17-14-13(9)11(15)5-6-16-14/h2-6,8H,7H2,1H3,(H,16,17) |
InChIキー |
LVQVTHGYUHLBKD-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=N1)CC2=CNC3=NC=CC(=C23)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


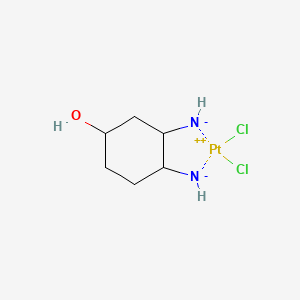
![3-(4-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B15208452.png)
![2-chloro-4-fluoro-N-{[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B15208459.png)
![4-[5-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzene-1-sulfonamide](/img/structure/B15208467.png)
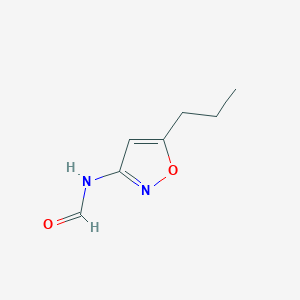
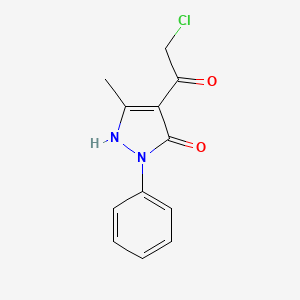

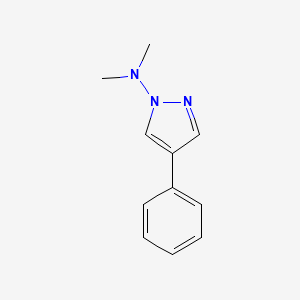
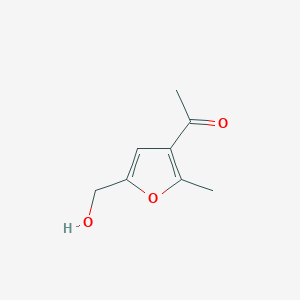

![5-Bromoisoxazolo[5,4-b]pyridine](/img/structure/B15208536.png)
